2-(2-methoxyphenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide
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Overview
Description
2-(2-methoxyphenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenoxy group, an oxadiazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene ring: This step often involves coupling reactions such as Suzuki or Stille coupling.
Attachment of the methoxyphenoxy group: This can be done through nucleophilic substitution reactions.
Formation of the acetamide linkage: This is usually achieved by reacting an amine with an acyl chloride or anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Use of catalysts: To increase the reaction rate and selectivity.
Control of temperature and pressure: To ensure optimal reaction conditions.
Purification techniques: Such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to sulfoxides or sulfones.
Reduction: Can produce amines or alcohols.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound may influence signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenoxy)-N-(3-(1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide: Lacks the methyl group on the oxadiazole ring.
2-(2-methoxyphenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)furan-2-yl)acetamide: Contains a furan ring instead of a thiophene ring.
Uniqueness
2-(2-methoxyphenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide is unique due to the presence of the methoxyphenoxy group, the methyl-substituted oxadiazole ring, and the thiophene ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-10-17-15(23-19-10)11-7-8-24-16(11)18-14(20)9-22-13-6-4-3-5-12(13)21-2/h3-8H,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDBKJYWCXAFIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)COC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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